6-Hydroxy-2-methylquinoline-4-carboxylic acid
Overview
Description
6-Hydroxy-2-methylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 50741-53-2 . It has a molecular weight of 203.2 and a linear formula of C11H9NO3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H9NO3 . The compound has a benzene ring fused with a pyridine moiety .Physical and Chemical Properties Analysis
The melting point of this compound is reported to be greater than 340 degrees Celsius . The compound is a solid .Scientific Research Applications
Analytical Chemistry Applications
6-Hydroxy-2-methylquinoline-4-carboxylic acid and its derivatives, such as 8-Hydroxyquinoline (8-HQ), have significant importance in analytical chemistry. They are known for their chromophore properties and are used to detect various metal ions and anions due to their metal chelation properties. This makes them potent candidates for developing broad-spectrum drug molecules for several diseases, including anti-cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Antioxidant Activity
Compounds like Chlorogenic Acid, found in green coffee extracts and tea, are closely related in structure to this compound. They are known for their antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and their role as central nervous system stimulators. These compounds modulate lipid metabolism and glucose, offering potential treatments for metabolic disorders such as diabetes and obesity (Naveed et al., 2018).
Biocatalyst Inhibition
The interaction of carboxylic acids with microbial biocatalysts reveals that compounds like this compound could potentially inhibit microbial growth at concentrations below desired yields. Understanding the mechanisms behind this inhibition is crucial for engineering robust microbial strains for industrial applications, highlighting the balance between leveraging these compounds' benefits and mitigating their inhibitory effects (Jarboe, Royce, & Liu, 2013).
Advanced Oxidation Processes
In environmental science, advanced oxidation processes (AOPs) are used to treat pollutants like acetaminophen, which leads to the generation of various by-products. Studies on compounds structurally related to this compound focus on degradation pathways, kinetics, and the biotoxicity of the resulting by-products, underscoring the importance of understanding these processes for effective wastewater treatment and environmental protection (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
Properties
IUPAC Name |
6-hydroxy-2-methylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-9(11(14)15)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWTUBNIJBJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354734 | |
Record name | 6-hydroxy-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50741-53-2 | |
Record name | 6-hydroxy-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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